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Compound of Interest

Compound Name: BP Fluor 405 NHS Ester

Cat. No.: B15556566 Get Quote

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging

technique that overcomes the diffraction limit of light microscopy, enabling visualization of

cellular structures at the nanoscale. This method relies on the precise localization of individual

photoswitchable fluorophores. BP Fluor 405 is a water-soluble, blue-fluorescent dye whose N-

hydroxysuccinimidyl (NHS) ester derivative is ideal for this application.[1][2] BP Fluor 405 NHS
Ester readily reacts with primary amines on proteins, such as antibodies, allowing for targeted

labeling of specific cellular components.[3][4] In STORM, it typically functions as an "activator"

fluorophore in a dye pair with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5).[5][6] A brief pulse

from a 405 nm laser excites BP Fluor 405, which in turn activates the nearby reporter dye,

causing it to fluoresce until it is photoswitched into a stable dark state by the imaging laser.[5]

[6] This process of sequential activation and localization of single molecules allows for the

reconstruction of a super-resolved image.[6]

Properties of BP Fluor 405 NHS Ester
BP Fluor 405 is spectrally equivalent to Alexa Fluor® 405.[2][7] Its key properties are

summarized below.
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Property Value Reference

Excitation Maximum (Ex) ~405 nm [2][8]

Emission Maximum (Em) ~450 nm [8]

Molecular Weight (MW) 1030.27 g/mol [7]

Reactive Group
N-Hydroxysuccinimidyl (NHS)

Ester
[1]

Reactivity Target Primary Amines (-NH₂) [4]

Solubility Water-soluble [1][7]

Optimal pH for Labeling 8.0 - 8.5 [3]

Conjugate pH Stability pH 4 - 10 [1][2]

Experimental Protocols
Protocol for Antibody Labeling with BP Fluor 405 NHS
Ester
This protocol describes the covalent labeling of an antibody with BP Fluor 405 NHS Ester. It is
critical that the antibody be in an amine-free buffer (e.g., PBS) and lacks stabilizers like bovine

serum albumin (BSA), which would compete for the dye.[3][9]

Materials:

Antibody (2 mg/mL in 1X PBS, pH 7.4)

BP Fluor 405 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)[3][10]

Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5[4]

Purification Column (e.g., gel filtration or spin desalting column)[3][4]

1X Phosphate-Buffered Saline (PBS)
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Procedure:

Prepare the Antibody:

Adjust the antibody concentration to 2 mg/mL in 1X PBS. If the antibody buffer contains

amines (e.g., Tris) or stabilizers, it must be purified by dialysis or buffer exchange into 1X

PBS.

Prepare the Dye Stock Solution:

Allow the vial of BP Fluor 405 NHS Ester to warm completely to room temperature before

opening to prevent moisture condensation.[9]

Immediately before use, dissolve the BP Fluor 405 NHS Ester in anhydrous DMSO to a

concentration of 10 mg/mL.[3][9] Vortex briefly to ensure it is fully dissolved. This solution

is not stable and must be used promptly.[10]

Perform the Labeling Reaction:

In a microcentrifuge tube, combine 100 µL of the 2 mg/mL antibody solution (0.2 mg of

antibody) with 10 µL of 1 M NaHCO₃ reaction buffer. Mix gently.[3]

Calculate the required volume of dye stock solution. A molar dye-to-antibody ratio between

5:1 and 15:1 is a good starting point.

Add the calculated volume of BP Fluor 405 NHS Ester stock solution to the antibody

solution while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.[3][4]

Purify the Labeled Antibody:

Purify the antibody-dye conjugate from the unreacted free dye using a gel filtration or spin

desalting column according to the manufacturer's instructions.[3][4] Elute the labeled

antibody with 1X PBS.

Determine the Degree of Labeling (Optional):
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The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can

be determined spectrophotometrically.

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's

absorption maximum (~405 nm, A₄₀₅).

Calculate the DOL using the following formula:

Corrected A₂₈₀ = A₂₈₀ - (A₄₀₅ × CF)

Antibody Molar Concentration = Corrected A₂₈₀ / ε_protein

Dye Molar Concentration = A₄₀₅ / ε_dye

DOL = Dye Molar Concentration / Antibody Molar Concentration

Where:

CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for

Alexa Fluor 405).

ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of BP Fluor 405 at 405 nm (~40,000

M⁻¹cm⁻¹).[8]

Storage:

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizer like glycerol and store at -20°C.

Protocol for STORM Imaging
This protocol outlines the general steps for preparing a biological sample and performing

STORM imaging using an antibody labeled with an activator-reporter pair (e.g., BP Fluor 405

and Alexa Fluor 647).
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Materials:

Fixed and permeabilized cells on coverslips

Primary antibody specific to the target of interest

Secondary antibody labeled with BP Fluor 405 (activator) and a reporter dye (e.g., Alexa

Fluor 647)

Blocking Buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)

Washing Buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS)

STORM Imaging Buffer

STORM Imaging Buffer Preparation: The imaging buffer is critical for inducing photoswitching

and must be prepared fresh. A common formulation is a GLOX-based buffer with a thiol

reducing agent.[5][11][12]

Component Stock Solution
Final
Concentration

Amount for 1 mL

Glucose 50% (w/v) in water 5% 100 µL

Tris-HCl, pH 8.0 1 M 50 mM 50 µL

NaCl 1 M 10 mM 10 µL

Glucose Oxidase 14 mg/mL in Buffer A 0.56 mg/mL 40 µL

Catalase 3.4 mg/mL in Buffer A 13.6 µg/mL 4 µL

Mercaptoethylamine

(MEA)
1 M, pH ~8.0 10-100 mM 10-100 µL

H₂O - - to 1 mL

*Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl
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Immunostaining:

Wash fixed and permeabilized cells three times with PBS.

Block the sample with Blocking Buffer for 1 hour at room temperature.[13]

Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash the sample five times with Washing Buffer for 5 minutes each.[13]

Incubate with the BP Fluor 405-labeled secondary antibody (and reporter dye) diluted in

Blocking Buffer for 1 hour at room temperature, protected from light.

Wash the sample extensively with Washing Buffer and finally with PBS to remove all

unbound antibodies.

STORM Imaging:

Mount the coverslip onto a microscope slide with a small volume of freshly prepared

STORM Imaging Buffer. Seal the edges to prevent buffer evaporation and oxygen re-entry.

Place the sample on the STORM microscope.

Locate the region of interest using conventional fluorescence microscopy.

Switch to imaging mode. Illuminate the sample with a high-intensity imaging laser (e.g.,

647 nm) to drive most of the reporter fluorophores into a dark state.

Begin image acquisition (typically 10,000-40,000 frames with an exposure time of 20-50

ms per frame).[5]

During acquisition, apply low-intensity 405 nm laser pulses to periodically activate a

sparse, random subset of BP Fluor 405 molecules.[5] This will, in turn, switch on the

reporter dyes for localization.

Adjust the 405 nm laser power to maintain a low density of simultaneously fluorescing

molecules in each frame.
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Image Reconstruction:

Process the acquired image stack using localization software (e.g., Nikon N-STORM

analysis software, ImageJ plugins). The software identifies the precise center of each

fluorescence event in every frame and compiles these localizations into a final super-

resolution image.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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